Exclusive Acid-Hydrolysis Specificity of DGPY for the A=A Adenine Photoproduct Versus 8-AIA for the AA* Photoproduct
DGPY is the sole and specific acid-hydrolysis product of the dimeric adenine photoproduct designated A=A, whereas the isomeric photoadduct AA* yields 8-(5-aminoimidazol-4-yl)adenine (8-AIA) upon identical acid treatment. This one-to-one precursor-product relationship was established by independent chemical synthesis of DGPY and confirmation that it matches the acid-degradation product of the UV-induced A=A photoproduct isolated from d(ApA) irradiated at 254 nm [1]. No chemical crossover between the two hydrolysis pathways has been observed—DGPY is not produced from AA*, nor is 8-AIA produced from A=A—making the two compounds orthogonal, non-interchangeable quantitative markers for their respective parent photoproducts [2].
| Evidence Dimension | Acid-hydrolysis product identity and precursor specificity |
|---|---|
| Target Compound Data | DGPY (4,6-diamino-5-guanidinopyrimidine) is produced specifically and exclusively from the A=A dimeric adenine photoproduct upon acid hydrolysis; identity confirmed by independent chemical synthesis, high-resolution mass spectrometry, and ¹H NMR [1]. |
| Comparator Or Baseline | 8-AIA (8-(5-aminoimidazol-4-yl)adenine) is produced specifically and exclusively from the AA* dimeric adenine photoproduct upon acid hydrolysis; no DGPY is detectable from AA* hydrolysates [2]. |
| Quantified Difference | Orthogonal specificity: the two hydrolysis products map non-overlappingly to their respective precursor photoproducts; dual-wavelength HPLC radiochemical assay enables simultaneous, independent quantification of both markers in the same acid hydrolysate [2]. |
| Conditions | d(ApA), poly(dA), and E. coli DNA irradiated at 254 nm; acid hydrolysis followed by reversed-phase HPLC with radiochemical detection (tritium- or ¹⁴C-labelled substrates); DGPY sulphate co-crystallization for radiochemical purity verification [1][2]. |
Why This Matters
For researchers quantifying A=A photoproduct formation in UV-irradiated nucleic acids, procurement of authentic DGPY (as free base or sulphate salt) is mandatory because 8-AIA cannot serve as a surrogate marker—the two compounds report on distinct photochemical events with different biological implications.
- [1] Kumar S, Sharma ND, Davies RJ, Phillipson DW, McCloskey JA. Nucleic Acids Res. 1987 Feb 11;15(3):1199-1216. doi:10.1093/nar/15.3.1199. PMID: 3822822. View Source
- [2] Clingen PH, Davies RJH. J Photochem Photobiol B: Biol. 1997;38(2-3):81-87. doi:10.1016/S1011-1344(96)07420-9. View Source
